![molecular formula C20H20N4O2 B2526144 7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108189-97-3](/img/structure/B2526144.png)

7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

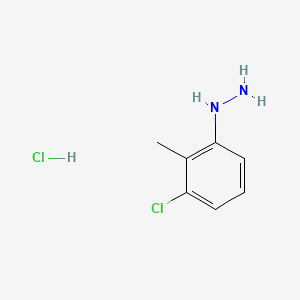

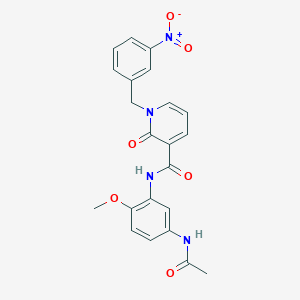

The compound is a pyrazolo[1,5-a]pyrazin derivative with a benzylamino group at the 7-position and a 3-methoxyphenyl group at the 2-position. Pyrazolo[1,5-a]pyrazines are a class of compounds that contain a pyrazole ring fused with a pyrazine ring . The benzylamino group is a common functional group in organic chemistry, consisting of a benzyl group, -CH2-C6H5, attached to an amino group, -NH2 . The 3-methoxyphenyl group consists of a phenyl ring with a methoxy group (-O-CH3) at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo[1,5-a]pyrazin ring system, with the benzylamino and 3-methoxyphenyl groups providing additional structural complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino group, which can act as a nucleophile or base, and the methoxy group, which can influence the electronics of the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its degree of crystallinity, solubility in various solvents, melting point, and stability under various conditions .Wissenschaftliche Forschungsanwendungen

- Anticancer Potential : Researchers have investigated the compound’s ability to inhibit cancer cell growth. Its unique structure may offer promising avenues for developing novel anticancer agents .

- Kinase Inhibitors : The compound’s scaffold resembles kinase inhibitors, making it relevant for drug discovery in kinase-related diseases .

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially mitigating neuronal damage in neurodegenerative diseases .

- Alzheimer’s and Parkinson’s Research : Researchers explore its impact on neuroinflammation and oxidative stress, which are implicated in Alzheimer’s and Parkinson’s diseases .

- Enzyme Inhibition : The compound’s pyrazolo[1,5-a]pyrazine core could serve as a scaffold for enzyme inhibitors. Investigations focus on specific enzymes, such as kinases or proteases .

- Organic Semiconductors : Researchers investigate its potential as an organic semiconductor due to its electron-rich aromatic system. Applications include organic field-effect transistors (OFETs) and solar cells .

- Fluorescent Behavior : The compound exhibits fluorescence, making it interesting for applications in sensors, imaging, and optoelectronics .

- Photophysical Studies : Researchers explore its excited-state properties and luminescence behavior .

- Bioconjugation and Labeling : The compound’s amino and methoxy groups allow for bioconjugation with biomolecules. It can be used as a fluorescent probe or for targeted drug delivery .

- Protein-Protein Interaction Studies : Researchers utilize it to study protein-protein interactions and cellular processes .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Chemical Biology and Enzyme Modulation

Materials Science and Organic Electronics

Photophysics and Luminescent Properties

Bioorganic Chemistry and Chemical Biology

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-26-16-9-5-8-15(10-16)17-11-18-20(25)22-13-19(24(18)23-17)21-12-14-6-3-2-4-7-14/h2-11,19,21H,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYQLIQTIQAOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine](/img/structure/B2526061.png)

![3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526065.png)

![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2526066.png)

![1-(2-Methoxypyridin-4-yl)-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B2526068.png)

![Ethyl (2-{[(5-bromo-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2526079.png)

![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2526083.png)

![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2526084.png)